molecular formula C28H31N7O2 B2922377 3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 1115892-95-9

3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B2922377
CAS No.: 1115892-95-9
M. Wt: 497.603
InChI Key: OLWMQWUTMRSOLV-UHFFFAOYSA-N
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Description

3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. Similar compounds, such as the [1,2,4]triazolo[4,3-a]pyridine derivatives, have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

It’s known that the compound was prepared by means of an oxidative ring closure of a hydrazine intermediate . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation of a covalent bond with the target molecule.

Biochemical Pathways

Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . This suggests that the compound might affect multiple biochemical pathways, leading to a wide range of downstream effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted for similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound, as well as its potential bioavailability.

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities, suggesting that the compound might have similar effects . For example, it might inhibit the growth of cancer cells, kill or inhibit the growth of microbes, reduce inflammation and pain, neutralize harmful free radicals, inhibit viral replication, and inhibit the activity of various enzymes.

Action Environment

It’s known that the compound was prepared using sodium hypochlorite as the oxidant and ethanol as a solvent This suggests that the compound might be stable under oxidative conditions and in the presence of alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multi-step organic synthesis. The process begins with the preparation of the oxadiazole ring, followed by the introduction of the benzyloxyphenyl group. Subsequent steps involve the formation of the triazolopyridazine core and the attachment of the butyl and ethyl groups. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of applications in scientific research:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes, particularly those involving its specific functional groups.

    Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for targeting specific biological pathways.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from these similar compounds is its complex structure, which combines multiple functional groups. This complexity allows for a broader range of chemical reactions and applications, making it a more versatile compound in scientific research.

Properties

IUPAC Name

N-butyl-N-ethyl-3-[2-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N7O2/c1-3-5-19-34(4-2)26-16-15-24-30-31-25(35(24)32-26)17-18-27-29-28(33-37-27)22-11-13-23(14-12-22)36-20-21-9-7-6-8-10-21/h6-16H,3-5,17-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWMQWUTMRSOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C1=NN2C(=NN=C2CCC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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